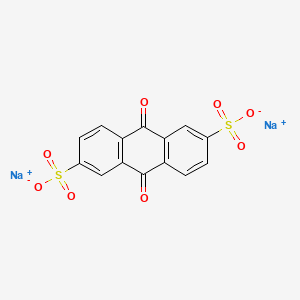

Anthraquinone-2,6-disulfonic acid disodium salt

Descripción general

Descripción

Anthraquinone-2,6-disulfonic acid disodium salt is an organic compound with the chemical formula C14H8O8S2Na2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups at the 2 and 6 positions, which are neutralized by sodium ions. This compound is known for its yellow crystalline appearance and high solubility in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Anthraquinone-2,6-disulfonic acid disodium salt is typically synthesized through the sulfonation of anthraquinone. The process involves reacting anthraquinone with fuming sulfuric acid, which introduces sulfonic acid groups at the 2 and 6 positions. The resulting sulfonated product is then neutralized with sodium carbonate to form the disodium salt .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar route. Anthraquinone is sulfonated using fuming sulfuric acid, and the sulfonated mixture is subsequently neutralized with calcium carbonate and water. The calcium salt is then converted to the sodium salt using sodium carbonate. The final product is obtained by concentrating and drying the solution .

Análisis De Reacciones Químicas

Redox Reactions

AQDS exhibits reversible electron transfer processes, functioning as both an oxidizing and reducing agent. Its redox behavior is pH-dependent and influenced by proton-coupled electron transfer mechanisms.

Key Redox Pathways:

- Electrochemical Studies :

- Cyclic voltammetry reveals two distinct redox couples under acidic conditions, corresponding to sequential proton-electron transfers .

- At pH > 12, AQDS undergoes a simplified two-electron transfer (EE mechanism) without protonation steps, with peak separation narrowing to 53 mV .

- Adsorption on mercury electrodes facilitates reversible redox cycling, with desorption occurring near -0.8 V vs Ag/AgCl .

Thermodynamic Parameters:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Redox Potential (E°) | -0.65 V vs Ag/AgCl | pH 12, 25°C | |

| Electron Transfer Rate (k°) | 0.012 cm/s | 0.1 M HNO₃ |

Substitution Reactions

The sulfonic acid groups at positions 2 and 6 participate in nucleophilic substitution, enabling functionalization for applications in dye synthesis and polymer chemistry.

Notable Examples:

- Sulfonation :

- Alkylation/Acylation :

Photochemical Reactions

AQDS participates in light-driven reactions, particularly in the presence of electron donors like ascorbic acid (AscH⁻):

Mechanism in Cationic Vesicles (e.g., DDAB):

- Photoexcitation : AQDS²⁻ absorbs UV light, forming an excited state (AQDS²⁻*).

- Electron Transfer : AQDS²⁻* abstracts electrons from AscH⁻, generating semiquinone radicals (AQDS³⁻) and ascorbyl radicals .

- pH Dependence : Reaction kinetics accelerate under acidic conditions due to proton-assisted radical stabilization .

Biochemical Interactions

- Enzyme Modulation : Inhibits cathepsin B activity, reducing cartilage degradation in osteoarthritis models .

- Microbial Fuel Cells : Acts as an electron shuttle between microbes and electrodes, enhancing current density by 40% compared to controls .

Environmental and Stability Considerations

Aplicaciones Científicas De Investigación

Electrochemical Applications

Anthraquinone-2,6-disulfonic acid disodium salt has been explored as an active material in redox flow batteries due to its favorable electrochemical properties. Research indicates that it can serve as a negolyte, enhancing the efficiency and stability of energy storage systems.

- Case Study : A study demonstrated that a mixture containing anthraquinone derivatives exhibited significant performance in redox flow batteries, with stability tests showing low decomposition rates at elevated temperatures .

The compound has shown promise in biomedical applications, particularly in the treatment of osteoarthritis. It has been evaluated for its disease-modifying effects on cartilage degeneration.

- Case Study : In vitro studies revealed that anthraquinone-2,6-disulfonic acid inhibited cathepsin B activity and reduced proteoglycan release from cartilage under inflammatory conditions. In vivo experiments in rabbits indicated a reduction in cartilage degeneration parameters after treatment .

Coordination Chemistry

This compound can act as a catalyst in coordination chemistry, reacting with various carbon sources to form complex compounds.

- Application : Its ability to facilitate reactions makes it useful in synthesizing novel materials with specific properties for industrial applications .

Mecanismo De Acción

The mechanism of action of anthraquinone-2,6-disulfonic acid disodium salt primarily involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective redox catalyst. It interacts with molecular targets such as aromatic amines and phenols, facilitating electron transfer processes. These interactions are crucial in various chemical and biological applications .

Comparación Con Compuestos Similares

Similar Compounds

Anthraquinone-2-sulfonic acid monosodium salt: Similar in structure but contains only one sulfonic acid group.

Anthraquinone-2,7-disulfonic acid disodium salt: Similar but with sulfonic acid groups at the 2 and 7 positions.

Anthraquinone-1,5-disulfonic acid disodium salt: Another derivative with sulfonic acid groups at different positions

Uniqueness

Anthraquinone-2,6-disulfonic acid disodium salt is unique due to its specific positioning of sulfonic acid groups, which influences its solubility, reactivity, and redox properties. This makes it particularly effective as a redox catalyst and in desulfurization processes .

Actividad Biológica

Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of AQDS, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula . It is characterized by two sulfonic acid groups attached to the anthraquinone structure, which enhances its solubility and biological activity. The compound is often used in various applications, including as a mediator in microbial fuel cells and in drug development.

Antioxidant Activity

AQDS exhibits significant antioxidant properties. Studies have shown that it can reduce oxidative stress by enhancing the body's antioxidant defenses. For instance, in a study involving paraquat (PQ) poisoning in rat models, AQDS demonstrated the ability to lower PQ uptake and protect mitochondrial integrity. This resulted in decreased oxidative stress markers and improved survival rates in treated animals compared to controls .

Cytoprotective Effects

In vitro studies using A549 lung cancer cells indicated that AQDS can significantly improve cell viability under oxidative stress conditions induced by PQ. The compound's protective effects were attributed to its ability to maintain mitochondrial function and reduce cellular damage . The mechanism involves upregulation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage.

Anticancer Properties

Anthraquinone derivatives, including AQDS, have been investigated for their anticancer properties. The planar structure of anthraquinones allows for intercalation into DNA, disrupting replication and transcription processes in cancer cells. Research has indicated that AQDS may target various cellular signaling pathways involved in cancer progression, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

- Detoxification of Paraquat : A study demonstrated that AQDS significantly reduced PQ levels in rat plasma and tissues. The treatment group showed only minor tissue damage compared to untreated controls, with a notable increase in survival rates over 30 days .

- Microbial Fuel Cells : AQDS has been utilized as a mediator in microbial fuel cells (MFCs), enhancing power output by up to 42% when combined with polypyrrole coatings on electrodes. This application highlights its potential role in bioenergy production .

- Electrochemical Properties : Research into the electrochemical characteristics of AQDS revealed its effectiveness as an electron shuttle in MFCs, which could be leveraged for sustainable energy solutions .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

disodium;9,10-dioxoanthracene-2,6-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOVWEHDVFYKHL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061216 | |

| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium anthraquinone-2,6-disulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

853-68-9 | |

| Record name | Sodium anthraquinone-2,6-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.